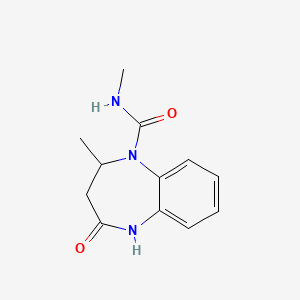

N,2-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxamide

カタログ番号:

B2415841

CAS番号:

89647-52-9

分子量:

233.271

InChIキー:

ZYWATYHMAHIDIH-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar structures to DM-235 has been carried out in the past. For instance, a series of carboxamide derivatives of thienopyrimidines were synthesized starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid . The hybrid molecule was prepared via condensation of the carboxylic acid with ortho-phenylenediamine and was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .科学的研究の応用

Synthesis Techniques

- A novel one-pot synthesis approach for 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxamide derivatives is described. This process involves using aromatic diamine, a ketone, an isocyanide, and water, yielding high results at ambient temperature (Shaabani, Maleki, & Mofakham, 2008).

- Another method focused on synthesizing 4,N-diaryl-1,5-benzodiazepine-2-carboxamides through an acid-catalyzed reaction involving specific butenamides and o-phenylenediamine. The mechanism of this reaction was studied in detail (Kurdina, Zalesov, & Kozlov, 2003).

Chemical Structure and Reactivity

- Research on the mesylation reaction of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine revealed the formation of two diastereomers, providing insights into the effects of central chirality at C3 on the reaction. The study detailed the chair-like and boat-like conformations of these isomers (Tabata et al., 2018).

- An exploration of the solvent dependence of optical rotation in a specific benzodiazepine compound demonstrated significant variations in optical rotation values in different solvents, shedding light on the electronic interactions within the molecule (Deguchi et al., 1993).

Pharmacological Aspects

- A study on the N-hydroxymethyl metabolites of a specific triazolyl benzodiazepine derivative in dog plasma provided insights into its metabolic pathways. This research helps in understanding the biotransformation of benzodiazepine derivatives in biological systems (Koike et al., 1987).

Molecular Interaction Studies

- Acoustical studies on some 1,5-benzodiazepine derivatives in various solvents at 298.15 K have been conducted. These studies, involving measurements of ultrasonic velocity, density, and viscosity, provide valuable insights into the molecular interactions of these compounds (Baluja & Godvani, 2014).

特性

IUPAC Name |

N,4-dimethyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-7-11(16)14-9-5-3-4-6-10(9)15(8)12(17)13-2/h3-6,8H,7H2,1-2H3,(H,13,17)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWATYHMAHIDIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

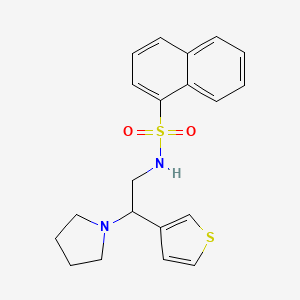

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthale...

Cat. No.: B2415758

CAS No.: 946221-83-6

(2Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2,4,6-...

Cat. No.: B2415760

CAS No.: 501109-43-9

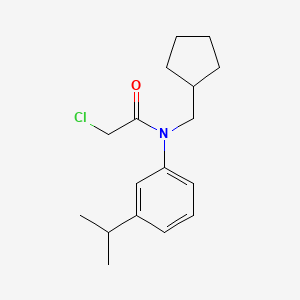

2-chloro-N-(cyclopentylmethyl)-N-(3-propan-2-ylphenyl)a...

Cat. No.: B2415761

CAS No.: 1397192-88-9

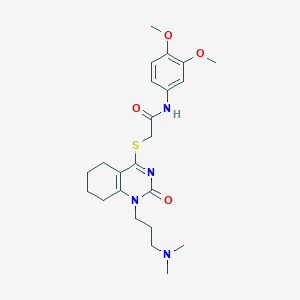

N-(3,4-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)...

Cat. No.: B2415766

CAS No.: 941920-78-1

![(2Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2415760.png)

![7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol](/img/structure/B2415771.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide](/img/structure/B2415773.png)

![3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2415774.png)

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2415776.png)

![5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2415778.png)

![N-(3-methylbutyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2415781.png)